molecular formula C15H10ClF3N2 B1622900 2-Chloro-1-(4-trifluoromethyl-benzyl)-1H-benzoimidazole CAS No. 388574-65-0

2-Chloro-1-(4-trifluoromethyl-benzyl)-1H-benzoimidazole

Cat. No.: B1622900
CAS No.: 388574-65-0
M. Wt: 310.7 g/mol
InChI Key: UAQRXZZAJWUUDL-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-trifluoromethyl-benzyl)-1H-benzoimidazole is a chemical compound belonging to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a trifluoromethyl group, which often enhances the biological activity and stability of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-trifluoromethyl-benzyl)-1H-benzoimidazole typically involves the reaction of 4-trifluoromethylbenzyl chloride with 2-chlorobenzimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-trifluoromethyl-benzyl)-1H-benzoimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as amines or thioethers.

    Oxidation Products: Oxidized forms of the benzimidazole ring.

    Reduction Products: Reduced forms of the benzimidazole ring.

Scientific Research Applications

2-Chloro-1-(4-trifluoromethyl-benzyl)-1H-benzoimidazole has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for developing new drugs with potential antiviral, anticancer, and antimicrobial activities.

    Biological Studies: Employed in studies to understand the interaction of benzimidazole derivatives with biological targets.

    Industrial Applications: Utilized in the synthesis of advanced materials and as intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-trifluoromethyl-benzyl)-1H-benzoimidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The benzimidazole ring can interact with nucleic acids or proteins, affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(4-fluorobenzyl)-1H-benzoimidazole
  • 2-Chloro-1-(4-methylbenzyl)-1H-benzoimidazole
  • 2-Chloro-1-(4-nitrobenzyl)-1H-benzoimidazole

Uniqueness

The presence of the trifluoromethyl group in 2-Chloro-1-(4-trifluoromethyl-benzyl)-1H-benzoimidazole distinguishes it from other similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and ability to penetrate biological membranes, making it a valuable scaffold in drug design.

Properties

IUPAC Name

2-chloro-1-[[4-(trifluoromethyl)phenyl]methyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N2/c16-14-20-12-3-1-2-4-13(12)21(14)9-10-5-7-11(8-6-10)15(17,18)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQRXZZAJWUUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405304
Record name 2-Chloro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388574-65-0
Record name 2-Chloro-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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